4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl
Overview
Description
Synthesis Analysis
The synthesis of NPB involves complex organic reactions that result in a compound with a specific molecular structure conducive to its unique properties. One notable approach involves nucleophilic aromatic substitution and catalytic reduction starting from 1,5-dihydroxynaphthalene and 2-chloro-5-nitrobenzotrifluoride, leading to the formation of polyimides with moderate to high molecular weights when reacted with various aromatic tetracarboxylic dianhydrides (Hsiao, Chin‐Ping Yang, & Sheng-Ching Huang, 2004).
Molecular Structure Analysis
The molecular structure of NPB has been detailed through crystallography, revealing a triclinic crystal system with significant naphthyl-to-naphthyl π–π interactions. This structure contributes to its stability and potential intermolecular interactions, crucial for its applications in materials science (Jung‐An Cheng & Pi‐Ju Cheng, 2010).
Chemical Reactions and Properties
NPB's chemical reactions, particularly those leading to its synthesis and further derivatization, highlight its versatility. For example, its ability to form polyimides when reacted with tetracarboxylic dianhydrides underlines its utility in creating materials with desirable thermal and electrical properties (Azizollah Mirsamiei, 2018).
Physical Properties Analysis
NPB exhibits remarkable physical properties, such as high thermal stability and solubility in polar solvents, attributed to its molecular structure. These properties make NPB suitable for applications requiring high performance under extreme conditions (S. Hsiao, Chin‐Ping Yang, & Sheng-Ching Huang, 2004).
Chemical Properties Analysis
The chemical properties of NPB, including its reactivity with various chemical groups and its electrochromic behavior upon oxidation, are of particular interest. These properties are explored through electropolymerization and oxidative coupling reactions, offering insights into NPB's utility in electrochemical applications (S. Hsiao & Jhong-Syuan Han, 2017).
Scientific Research Applications
Organic Light-Emitting Devices (OLEDs)
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (commonly known as NPB) has been extensively researched for its application in organic light-emitting diodes (OLEDs). Research has shown that NPB can be used as a hole-transporting material, exhibiting good amorphous film characteristics and high solubility, which is beneficial for solution processing in OLED fabrication. It is particularly effective in the development of highly efficient and color-saturated blue electroluminescent devices, demonstrating improvements in device efficiency and color purity (Oh et al., 2010), (Li et al., 2008).
Hole Mobility and Electronic Properties
NPB's electronic properties have been a subject of interest, particularly its hole carrier mobility. Studies using the dark injection method have found that NPB exhibits practical hole transporting properties with high mobility, which is advantageous for applications in electronic devices like OLEDs (Chiba et al., 2011).
Structural Analysis
The crystal structure and molecular orientation of NPB have been analyzed to understand its intermolecular interactions, which are crucial for its performance in electronic applications. The packing of the molecules in the lattice, primarily due to naphthyl-to-naphthyl π–π interaction, is significant for its functional properties in devices (Cheng & Cheng, 2010).
Amplified Spontaneous Emission
Research into the structure-property relationship of NPB has revealed insights into its potential for amplified spontaneous emission in organic semiconductor materials. This understanding is vital for developing advanced organic lasing materials (Wu et al., 2013).
Triplet Exciton Confinement
NPB's role in the confinement of triplet excitons, crucial for electrophosphorescence efficiency in OLEDs, has been explored. Different hole-transport layers, including NPB, have been compared to understand their effects on energy transfer and exciton confinement, highlighting NPB's significance in optimizing device performance (Goushi et al., 2004).
Future Directions
Research into the fundamental properties of the materials used in OLEDs, such as structure and vibrational modes, will help provide experimental probes which are required to gain insight into the processes leading to device degradation and failure . The future prospects that could be explored to improve the research in the highly promising field of OLEDs are also discussed .
properties
IUPAC Name |
N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHBKWKFFTZAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408009 | |
Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine | |
CAS RN |
123847-85-8 | |
Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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